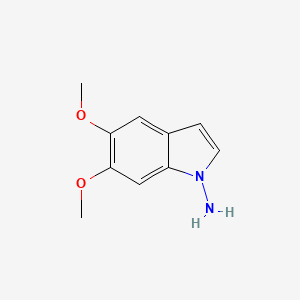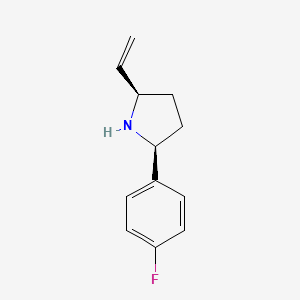![molecular formula C14H12IN3 B12941930 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline CAS No. 683768-16-3](/img/structure/B12941930.png)
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core substituted with an iodine atom at the 6-position and an N-methyl aniline group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline typically involves the formation of the imidazo[1,2-a]pyridine core followed by iodination and subsequent functionalization with the N-methyl aniline group. One common approach is the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone, followed by iodination using iodine or an iodine-containing reagent .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors for the cyclization and iodination steps, as well as automated systems for the final functionalization step to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.
Substitution: The iodine atom at the 6-position can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyridine derivatives .
Applications De Recherche Scientifique
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the imidazo[1,2-a]pyridine core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromine atom instead of iodine.
N-(Pyridin-2-yl)amides: These compounds share the pyridine core but differ in their functional groups.
6-Substituted Imidazo[1,2-a]pyridine Derivatives: These compounds have various substituents at the 6-position, affecting their chemical and biological properties.
Uniqueness
4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new chemical entities with specific desired properties .
Propriétés
Numéro CAS |
683768-16-3 |
|---|---|
Formule moléculaire |
C14H12IN3 |
Poids moléculaire |
349.17 g/mol |
Nom IUPAC |
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N-methylaniline |
InChI |
InChI=1S/C14H12IN3/c1-16-12-5-2-10(3-6-12)13-9-18-8-11(15)4-7-14(18)17-13/h2-9,16H,1H3 |
Clé InChI |
CDORLHFBTIAZBZ-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



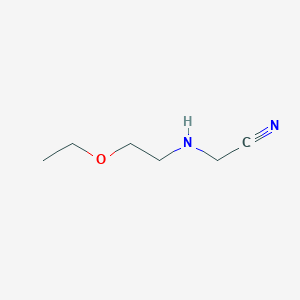
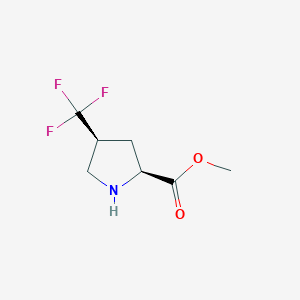
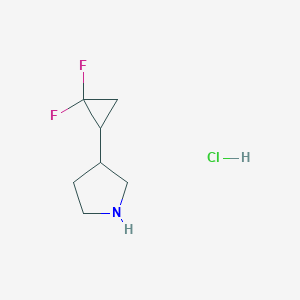
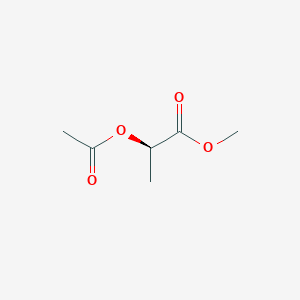

![1,3-Bis(4-methoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B12941891.png)
![2-Methoxy-7-methyl-17-oxa-7-azatetracyclo[12.2.1.05,16.010,15]heptadeca-1,3,5(16),10-tetraen-12-ol](/img/structure/B12941893.png)
![Benzaldehyde, 3-[[[4-(3,5-dimethyl-1H-pyrazol-1-YL)-1-phthalazinyl]thio]methyl]-4-methoxy-](/img/structure/B12941897.png)
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclobutyl)methanamine](/img/structure/B12941898.png)
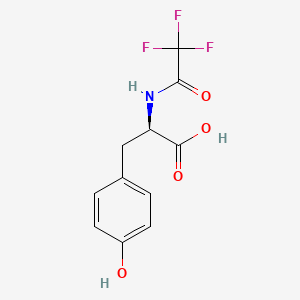
![25,26,27,28-Tetrakis(hexyloxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaen](/img/structure/B12941900.png)
